REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[C:10]1(C)C(S(O)(=O)=O)=CC=C[CH:15]=1>C(O)C>[CH2:10]([O:8][C:7](=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][NH2:1])[CH3:15]
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
NCCCCCC(=O)O
|
Name
|
|
Quantity
|
111.7 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
CH2Cl2 EtOH TEA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 hours
|
Duration
|
20 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated until solids
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
CUSTOM
|
Details
|
The precipitation
|
Type
|
ADDITION
|
Details
|
by adding diethyl ether (1.5 L)
|
Type
|
FILTRATION
|
Details
|
The white solid was filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCCCCN)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 174 g | |
YIELD: PERCENTYIELD | 98.3% | |
YIELD: CALCULATEDPERCENTYIELD | 204.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |